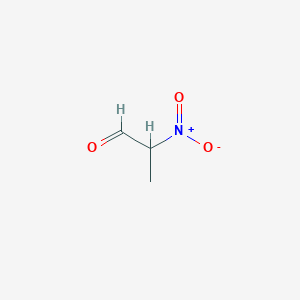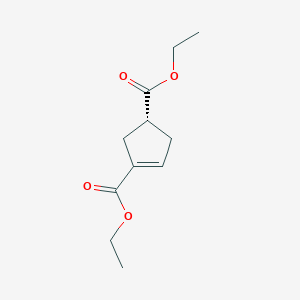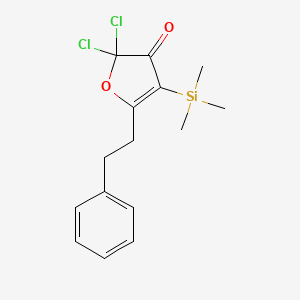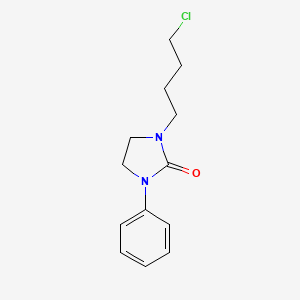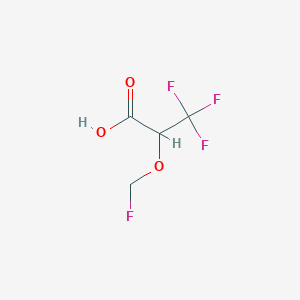![molecular formula C16H23NO4 B14264967 Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- CAS No. 204852-50-6](/img/structure/B14264967.png)
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is a chemical compound that belongs to the class of fatty acids It is characterized by a nine-carbon chain with a carboxyl group at one end and a benzoyl group substituted with a hydroxyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- typically involves the reaction of nonanoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanoic acid+4-hydroxybenzoyl chloride→Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in various biochemical reactions, affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: An eight-carbon fatty acid with similar chemical properties.
Decanoic acid: A ten-carbon fatty acid with similar chemical properties.
4-Hydroxybenzoic acid: A benzoyl compound with a hydroxyl group at the para position.
Uniqueness
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is unique due to its specific combination of a nine-carbon fatty acid chain and a benzoyl group with a hydroxyl substitution
Properties
CAS No. |
204852-50-6 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
9-[(4-hydroxybenzoyl)amino]nonanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-14-10-8-13(9-11-14)16(21)17-12-6-4-2-1-3-5-7-15(19)20/h8-11,18H,1-7,12H2,(H,17,21)(H,19,20) |
InChI Key |
QTCWREYLNOBJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
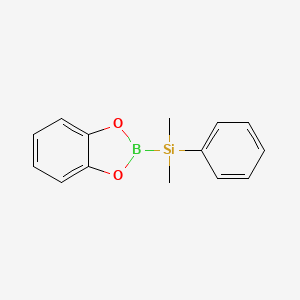
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
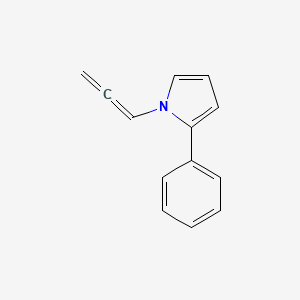

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
